molecular formula C7H9ClN2O B2688231 2-Cyclopropylpyrimidin-4-ol hydrochloride CAS No. 2310099-19-3

2-Cyclopropylpyrimidin-4-ol hydrochloride

Cat. No. B2688231
CAS RN: 2310099-19-3
M. Wt: 172.61
InChI Key: IKDXFHGYHCIASW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its physical appearance .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include details about the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and stability. These properties can be determined through various experimental techniques .

Scientific Research Applications

Organic Synthesis Methodologies

Phosphomolybdic acid has been used to promote the Kabachnik–Fields reaction, leading to the efficient one-pot synthesis of α-aminophosphonates from 2-cyclopropylpyrimidine-4-carbaldehyde, among others. This process represents a straightforward method for synthesizing derivatives that might have scientific and industrial relevance due to their structural motifs commonly found in biologically active compounds (P. S. Reddy et al., 2014).

Medicinal Chemistry and Antiviral Activity

Compounds derived from 2-cyclopropylpyrimidine have been explored for their antiviral properties. For instance, 6-hydroxypyrimidines modified with cyclopropylamino groups have shown potential antiviral activities against a range of viruses, including herpes simplex and retroviruses (A. Holý et al., 2002). This underscores the compound's utility in the development of new antiviral agents.

Antimicrobial and Antifungal Applications

The synthesis of multifunctional 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines via a multicomponent reaction demonstrates the compound's versatility. These synthesized compounds have been evaluated for antimicrobial and antifungal activities, showing mild to moderate activity against various pathogenic bacteria and fungi (Ragini Gupta et al., 2014).

Mechanism of Action

If the compound is a drug, the mechanism of action refers to how it exerts its therapeutic effect. This often involves interaction with a specific biological target, such as a protein .

Safety and Hazards

This involves studying the toxicity and safety profile of the compound. It can include information about its potential health effects, precautions for handling and storage, and procedures for dealing with spills or leaks .

properties

IUPAC Name

2-cyclopropyl-1H-pyrimidin-6-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.ClH/c10-6-3-4-8-7(9-6)5-1-2-5;/h3-5H,1-2H2,(H,8,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDXFHGYHCIASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=O)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropylpyrimidin-4-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.